

# what is the mechanism of action of Confidential

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Confidential*

Cat. No.: B12403632

[Get Quote](#)

An In-depth Technical Guide on the Core Mechanism of Action of **Confidential**

## Introduction

**Confidential** is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that represents a significant advancement in the targeted therapy of non-small cell lung cancer (NSCLC).<sup>[1]</sup> It is specifically designed for high potency and selectivity against both EGFR-sensitizing and resistance mutations, particularly the T790M mutation, while demonstrating lower activity against wild-type (WT) EGFR.<sup>[1][2]</sup> This guide provides a detailed overview of **Confidential**'s molecular mechanism of action, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

## Core Mechanism of Action

**Confidential** is a mono-anilino-pyrimidine compound that selectively inhibits mutated forms of the Epidermal Growth Factor Receptor (EGFR).<sup>[1][2]</sup> EGFR is a transmembrane glycoprotein crucial for regulating cell growth, proliferation, and survival. In many NSCLC cases, specific mutations in the EGFR gene lead to its constitutive activation, which drives oncogenesis.

The therapeutic effect of **Confidential** is achieved through two primary mechanisms:

- Selective and Irreversible Covalent Binding: **Confidential**'s structure allows it to form a covalent bond with the cysteine-797 (C797) residue located within the ATP-binding site of the EGFR kinase domain. This irreversible binding permanently inactivates the mutant EGFR protein, preventing it from signaling.

- Targeted Inhibition of Mutant EGFR: A key feature of **Confidential** is its high selectivity for mutant forms of EGFR over the wild-type version. It potently inhibits EGFR with common sensitizing mutations (e.g., exon 19 deletions and L858R) as well as the T790M resistance mutation, which is a common reason for the failure of first- and second-generation EGFR TKIs. This selectivity helps to minimize off-target effects and improves the therapeutic index of the drug.

## Inhibition of Downstream Signaling Pathways

By blocking the activation of mutant EGFR, **Confidential** effectively shuts down critical downstream signaling cascades that are essential for tumor cell proliferation and survival. The two major pathways inhibited are:

- RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell division and differentiation.
- PI3K/AKT/mTOR Pathway: This pathway is crucial for promoting cell growth and survival.

The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells dependent on EGFR signaling.

[Click to download full resolution via product page](#)**Caption:** EGFR Signaling Pathway Inhibition by **Confidential**.

## Quantitative Data Summary

The efficacy of **Confidential** has been quantified through various in vitro and clinical studies. The following tables summarize key data points.

Table 1: In Vitro Kinase Inhibition (IC<sub>50</sub>) IC<sub>50</sub> represents the concentration of **Confidential** required to inhibit 50% of the kinase activity.

| Target Kinase            | Mean IC <sub>50</sub> (nM) |
|--------------------------|----------------------------|
| EGFR (Exon 19 Del/T790M) | <15                        |
| EGFR (L858R/T790M)       | <15                        |
| EGFR (Wild-Type)         | 480 - 1865                 |

(Data sourced from preclinical models).

Table 2: Clinical Efficacy in First-Line Treatment (FLAURA Trial) Comparison of **Confidential** to standard EGFR-TKIs (gefitinib or erlotinib) in patients with previously untreated, EGFR mutation-positive advanced NSCLC.

| Endpoint                         | Confidential | Standard EGFR-TKIs | Hazard Ratio (95% CI) |
|----------------------------------|--------------|--------------------|-----------------------|
| Median Progression-Free Survival | 18.9 months  | 10.2 months        | 0.46 (0.37 to 0.57)   |
| Median Overall Survival          | 38.6 months  | 31.8 months        | 0.63 (0.45 to 0.88)   |

Table 3: Clinical Efficacy in T790M-Positive NSCLC (AURA3 Trial) Comparison of **Confidential** to platinum-pemetrexed chemotherapy in patients with T790M-positive advanced NSCLC who had progressed on first-line EGFR-TKI therapy.

| Endpoint                         | Confidential | Platinum-Pemetrexed | Hazard Ratio (95% CI) |
|----------------------------------|--------------|---------------------|-----------------------|
| Median Progression-Free Survival | 10.1 months  | 4.4 months          | Not Reported          |
| Objective Response Rate          | 71%          | 31%                 | Not Reported          |

## Experimental Protocols

The characterization of **Confidential**'s mechanism of action relies on a variety of standardized experimental techniques. Outlines of key protocols are provided below.

### Protocol 1: In Vitro EGFR Kinase Assay (Biochemical Assay)

**Objective:** To determine the half-maximal inhibitory concentration ( $IC_{50}$ ) of **Confidential** against wild-type and mutant forms of the EGFR kinase.

#### Materials:

- Recombinant human EGFR enzymes (WT, L858R/T790M, etc.)
- ATP and a suitable peptide substrate (e.g., Y12-Sox).
- Kinase reaction buffer (e.g., Tris-HCl,  $MgCl_2$ , DTT).
- **Confidential** (serially diluted in DMSO).
- 384-well microtiter plates.
- Plate reader capable of detecting fluorescence or luminescence.

#### Procedure:

- Prepare 10X stocks of EGFR enzymes and 1.13X stocks of ATP/peptide substrate in kinase reaction buffer.

- Add 5  $\mu$ L of each EGFR enzyme to separate wells of a 384-well plate.
- Add 0.5  $\mu$ L of serially diluted **Confidential** or DMSO (vehicle control) to the wells.
- Pre-incubate the enzyme and compound for 30 minutes at 27°C to allow for binding.
- Initiate the kinase reaction by adding 45  $\mu$ L of the ATP/peptide substrate mixture.
- Monitor the reaction kinetics by measuring the fluorescence signal every ~70 seconds for 30-120 minutes.
- Calculate the initial reaction velocity from the linear phase of the progress curves.
- Plot the initial velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.

## Protocol 2: Cell-Based Proliferation Assay (MTT/CellTiter-Glo)

Objective: To measure the effect of **Confidential** on the proliferation and viability of cancer cell lines with different EGFR mutation statuses.

### Materials:

- Human NSCLC cell lines (e.g., NCI-H1975 for L858R/T790M, PC-9 for exon 19 deletion).
- Complete growth medium (e.g., RPMI-1640 with 10% FBS).
- 96-well cell culture plates.
- **Confidential** (serially diluted in culture medium).
- Cell viability reagent (e.g., MTT or CellTiter-Glo®).
- Microplate reader (absorbance or luminescence).

### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Replace the medium with fresh medium containing serial dilutions of **Confidential** or vehicle control (e.g., 0.1% DMSO).
- Incubate the plates for 72 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- For MTT Assay: Add MTT solution to each well, incubate for 4 hours, then add solubilization solution to dissolve the formazan crystals.
- For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent directly to the wells and incubate briefly.
- Measure the signal (absorbance for MTT, luminescence for CellTiter-Glo®) using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the GI<sub>50</sub> (half-maximal growth inhibition) value.

## Protocol 3: In Vivo Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of **Confidential** in a living animal model.

### Materials:

- Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old).
- Human NSCLC cells (e.g., NCI-H1975) for implantation.
- **Confidential** formulated in a suitable vehicle for oral administration.
- Calipers for tumor measurement.

### Procedure:

- Tumor Cell Implantation: Subcutaneously inject a suspension of 1-5 x 10<sup>6</sup> NSCLC cells into the flank of each mouse.

- Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length × Width<sup>2</sup>)/2.
- Randomization and Treatment: Once tumors reach the target size, randomize mice into treatment groups (e.g., vehicle control, **Confidential** at various doses).
- Drug Administration: Administer **Confidential** or vehicle control orally, once daily, for a predetermined period (e.g., 21 days).
- Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
- Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the percentage of Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

## In Vitro Analysis

[Click to download full resolution via product page](#)**Caption:** General Experimental Workflow for EGFR Inhibitor Development.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [what is the mechanism of action of Confidential]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12403632#what-is-the-mechanism-of-action-of-confidential>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

